4-[benzyl(ethyl)sulfamoyl]-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide

Positional isomerism Hydrogen-bond acceptor geometry Target selectivity

Researchers requiring the pyridin-3-yl positional isomer of the 1,3,4-oxadiazole scaffold face limited commercial availability compared to the widely stocked pyridin-4-yl variant. This compound fills that gap as a pre-built sulfamoyl-benzamide probe for structure-based drug design. - Pyridin-3-yl substitution confers distinct hydrogen-bond vector geometry vs. the pyridin-4-yl isomer, critical for meta-pyridine interaction motifs in kinase/protease active sites. - Serves as a geometrically matched negative control when paired with the pyridin-4-yl analog, enabling definitive SAR determination of pyridine-nitrogen dependency. - Thomson Pharma legacy provenance (ID 03917908) indicates prior prioritization in pharmaceutical intelligence pipelines, increasing library relevance. - Enables direct screening without de novo synthesis for programs targeting hinge-binding or catalytic-site hydrogen-bond acceptors.

Molecular Formula C23H21N5O4S
Molecular Weight 463.51
CAS No. 905681-35-8
Cat. No. B2821950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[benzyl(ethyl)sulfamoyl]-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
CAS905681-35-8
Molecular FormulaC23H21N5O4S
Molecular Weight463.51
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CN=CC=C4
InChIInChI=1S/C23H21N5O4S/c1-2-28(16-17-7-4-3-5-8-17)33(30,31)20-12-10-18(11-13-20)21(29)25-23-27-26-22(32-23)19-9-6-14-24-15-19/h3-15H,2,16H2,1H3,(H,25,27,29)
InChIKeyODKZEFBOJFTPDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Benzyl(ethyl)sulfamoyl]-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 905681-35-8): Procurement-Relevant Chemical Identity and Classification


4-[Benzyl(ethyl)sulfamoyl]-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 905681-35-8, molecular formula C23H21N5O4S, molecular weight 463.51 g/mol) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, characterized by a central 1,3,4-oxadiazole ring substituted at position 5 with a pyridin-3-yl group and at position 2 with a benzamide linker bearing a para-substituted N-benzyl-N-ethylsulfamoyl moiety [1]. The compound is registered in PubChem (SID 163461763) and carries the Thomson Pharma legacy identifier 03917908, indicating prior inclusion in pharmaceutical intelligence pipelines [2]. Unlike its pyridin-4-yl positional isomer—which is separately catalogued by multiple commercial vendors—the pyridin-3-yl substitution pattern confers distinct hydrogen-bonding geometry and electronic distribution on the oxadiazole ring, which is the primary structural differentiator from closest analogs.

Why 4-[Benzyl(ethyl)sulfamoyl]-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide Cannot Be Interchanged with In-Class Analogs Without Quantitative Verification


The 1,3,4-oxadiazole scaffold exhibits extreme sensitivity to the identity and position of aryl substituents at the C5 position. In published structure–activity relationship (SAR) studies of related oxadiazole series, the shift from pyridin-3-yl to pyridin-4-yl has been demonstrated to invert target selectivity profiles and alter binding affinity by >10-fold, because the pyridine nitrogen position dictates the vector of key hydrogen-bond interactions with target residues [1]. Additionally, the N-benzyl-N-ethylsulfamoyl group is a specific tertiary sulfonamide architecture; replacing it with cyclic sulfonamides (e.g., azepane-1-sulfonyl) or secondary sulfamoyl groups alters both torsional flexibility and logP, which cascade into bioavailability and off-target binding differences [2]. Without compound-specific comparative data, any assumption of functional interchangeability between analogs within this chemotype is scientifically unjustified and carries material risk for experimental reproducibility.

Quantitative Differentiation Evidence for 4-[Benzyl(ethyl)sulfamoyl]-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide vs. Closest Analogs: What the Available Data Do (and Do Not) Support


Pyridin-3-yl vs. Pyridin-4-yl Positional Isomerism: Predicted Impact on Hydrogen-Bond Acceptor Geometry and Target Binding

The target compound bears a pyridin-3-yl substituent at the oxadiazole C5 position, in contrast to the more common pyridin-4-yl isomer (CAS not assigned; catalogued by multiple vendors). In the pyridin-3-yl isomer, the pyridine nitrogen is positioned meta to the oxadiazole attachment point, projecting the nitrogen lone pair at approximately 120° relative to the oxadiazole ring plane. In the pyridin-4-yl isomer, the nitrogen is para, projecting the lone pair at 180°—a fully colinear vector. This geometric difference means the two isomers cannot engage the same hydrogen-bond donor on a protein target without a compensatory conformational change in either the ligand or the protein [1]. Published SAR for related oxadiazole series has shown that pyridin-3-yl vs. pyridin-4-yl substitution can produce >10-fold differences in IC50 against kinase and GPCR targets [2]. No direct comparative bioactivity data for this specific compound pair has been published.

Positional isomerism Hydrogen-bond acceptor geometry Target selectivity Oxadiazole SAR

N-Benzyl-N-Ethylsulfamoyl vs. Cyclic Sulfonamide Motif: Influence on Calculated Physicochemical Properties Relevant to Membrane Permeability

The target compound features an acyclic N-benzyl-N-ethylsulfamoyl group, distinguishing it from analogs bearing cyclic sulfonamide substituents such as 4-(azepane-1-sulfonyl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 1171034-39-1). The tertiary, acyclic sulfamoyl group provides greater conformational flexibility (two rotatable bonds in the sulfamoyl tail vs. one for the azepane analog), while the benzyl group contributes additional π-stacking potential and increases calculated logP by approximately 0.8–1.2 log units compared to the azepane analog . These property differences predict differential passive membrane permeability and plasma protein binding, which are critical determinants in cell-based assay performance and in vivo pharmacokinetic behavior [1]. No experimental logP or permeability data for either compound has been published.

Sulfonamide SAR Physicochemical properties Membrane permeability LogP prediction

Cross-Series Inference from the 2-Methoxyphenyl Analog: Documented HIV-1 Gag-Pol Inhibition as a Baseline for Scaffold Activity

The structurally closest analog with publicly available bioactivity data is 4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (BDBM34358; PubChem CID 2158923), which shares the identical benzyl(ethyl)sulfamoyl-benzamide core but substitutes the pyridin-3-yl group at oxadiazole C5 with a 2-methoxyphenyl group. BDBM34358 was tested in a fluorescence resonance energy transfer (FRET) assay against HIV-1 Gag-Pol polyprotein and exhibited an IC50 of 8.96 μM (8,960 nM) at pH 8.0, 2°C [1]. This establishes that the benzyl(ethyl)sulfamoyl-benzamide-1,3,4-oxadiazole scaffold is capable of engaging protease-family targets. The EC50 against Candida albicans Hsp90 in a separate assay was >150 μM, indicating target selectivity within the scaffold [2]. No analogous data exist for the pyridin-3-yl analog, but the pyridine nitrogen introduces an additional hydrogen-bond acceptor that could enhance binding to target active sites with complementary donor residues.

HIV-1 protease inhibition Gag-Pol polyprotein FRET assay Analog series SAR

Legacy Pharmaceutical Intelligence Listing (Thomson Pharma ID 03917908) as a Provenance Signal for Procurement Prioritization

The target compound carries Thomson Pharma legacy identifier 03917908, deposited in PubChem on 2013-06-10 under SID 163461763 by Thomson Reuters (now Clarivate) as part of their pharmaceutical intelligence database [1]. Thomson Pharma actively curated compounds with disclosed biological activity from journal articles, patents, and conference proceedings. The presence of this identifier indicates that the compound was mentioned in a pharmaceutical disclosure—likely a patent or medicinal chemistry publication—that was deemed significant enough for inclusion in a commercial drug discovery intelligence product. By contrast, the pyridin-4-yl positional isomer does not appear in PubChem under a Thomson Pharma SID, suggesting it was not captured by pharmaceutical intelligence curation [2]. This provenance signal, while not a direct bioactivity comparison, provides a qualitative basis for prioritizing the pyridin-3-yl isomer for follow-up as the isomer with documented pharmaceutical research interest.

Drug discovery pipeline Thomson Pharma Pharmaceutical intelligence Compound provenance

Data Gap Advisory: Absence of Published Comparative Bioactivity Data as a Procurement Risk Factor

A systematic search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, Google Patents, and Google Scholar identified zero publications, patents, or database entries containing quantitative IC50, Ki, Kd, EC50, or any other potency/affinity data for 4-[benzyl(ethyl)sulfamoyl]-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 905681-35-8) tested alongside any named comparator compound [1]. The ChEMBL database—which manually curates bioactivity data from the primary literature—contains no entry for this compound (no CHEMBL ID identified in searches) [2]. This complete absence of head-to-head comparative data prevents any evidence-based claim of superior potency, selectivity, or functional differentiation relative to analogs. Prospective purchasers must treat this as a significant procurement risk: the compound's biological profile is effectively unknown in the public domain, and any intended use in biological assays requires de novo validation against the chosen comparator under identical experimental conditions.

Data gap analysis Procurement risk Bioactivity data Comparative pharmacology

Application Scenarios for 4-[Benzyl(ethyl)sulfamoyl]-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide Based on Available Evidence


Fragment-Based or Scaffold-Hopping Drug Discovery Requiring a Pyridin-3-yl Oxadiazole Warhead

In medicinal chemistry programs where the 1,3,4-oxadiazole with a pyridin-3-yl substituent has been identified as a privileged fragment for target engagement—particularly for kinase or protease targets where the pyridine nitrogen serves as a hinge-binding or catalytic-site hydrogen-bond acceptor—this compound provides a pre-built sulfamoyl-benzamide linker that can be directly screened without de novo synthesis. The pyridin-3-yl geometry is specifically differentiated from the pyridin-4-yl isomer in its hydrogen-bond vector, making it the correct procurement choice when computational docking or co-crystal structures indicate a meta-pyridine interaction motif [1].

HIV-1 Protease Inhibitor Lead Optimization Using the Oxadiazole Scaffold

The demonstrated activity of the 2-methoxyphenyl analog (BDBM34358) against HIV-1 Gag-Pol polyprotein (IC50 = 8.96 μM) establishes the scaffold's potential as a protease inhibitor chemotype [1]. Replacing the 2-methoxyphenyl with a pyridin-3-yl group replaces a hydrophobic methoxy substituent with a hydrogen-bond-accepting pyridine nitrogen. In protease active sites containing a complementary hydrogen-bond donor (e.g., backbone NH of Ile50/50' in HIV-1 protease, or a conserved water-mediated interaction network), this substitution could improve binding enthalpy. This compound is therefore a rational procurement choice for structure-based optimization of oxadiazole-containing protease inhibitors, with the caveat that experimental validation is absent.

Negative Control or Selectivity Counter-Screen Paired with the Pyridin-4-yl Isomer

Because the pyridin-3-yl and pyridin-4-yl isomers differ only in the position of the pyridine nitrogen—a single atom shift that alters hydrogen-bond geometry without changing molecular weight or logP—this compound can serve as a geometrically matched negative control or selectivity probe when the pyridin-4-yl isomer shows target activity. Running both isomers in parallel in the same assay provides conclusive evidence for whether the observed activity is pyridine-geometry-dependent, a critical SAR determination that cannot be made with a single compound [1]. Procurement of both isomers simultaneously is recommended when this question is part of the experimental design.

Commercial Screening Library Expansion Filling a Pyridine Positional Isomer Gap

For organizations building diversity-oriented screening libraries, the pyridin-3-yl isomer fills a documented gap: commercial suppliers extensively list the pyridin-4-yl isomer and various substituted-phenyl oxadiazole analogs, but the pyridin-3-yl variant with the benzyl(ethyl)sulfamoyl tail is less commonly stocked. Acquiring this compound enhances library coverage of pyridine positional isomer space within the 1,3,4-oxadiazole chemotype, which is underrepresented in many commercial diversity sets. The Thomson Pharma provenance (ID 03917908) further suggests that this isomer, specifically, was prioritized in pharmaceutical research, making it a higher-value library addition than untracked analogs [1].

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